molecular formula C16H11BCl2N2 B1443660 2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 1159803-65-2

2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Cat. No. B1443660
M. Wt: 313 g/mol
InChI Key: PRSDRKSTJNKMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has unique properties that make it an attractive candidate for use in biochemical and physiological studies.

Scientific Research Applications

Environmental Impact and Degradation of Chlorophenols

Chlorophenols, similar in part to the dichlorophenyl group in the compound, are noted for their environmental persistence and toxicity. Studies have assessed the impact of chlorophenols on aquatic environments, detailing their moderate toxic effects to aquatic life and potential for bioaccumulation. These compounds have been investigated for their degradation pathways, including biodegradation and photodegradation, indicating potential environmental mitigation strategies (Krijgsheld & Gen, 1986).

Toxicity and Biodegradation of Naphthenic Acids

Naphthenic acids, sharing structural resemblance with the naphtho group in the compound, are a concern in oil sands process water due to their toxicity to aquatic life. Research has focused on understanding their environmental impacts, degradation processes, and methods for mitigation. Various strategies, including biodegradation, ozonation, and adsorption, have been explored to reduce their presence and toxicity in the environment (Kannel & Gan, 2012).

properties

IUPAC Name

3-(3,5-dichlorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BCl2N2/c18-12-7-11(8-13(19)9-12)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSDRKSTJNKMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 2
Reactant of Route 2
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 3
Reactant of Route 3
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 4
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 5
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 6
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

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